3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
CAS No.: 483993-01-7
Cat. No.: VC7571683
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483993-01-7 |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.383 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C18H19N5O2/c1-12-3-7-14(8-4-12)19-18(24)16(17-20-22-23-21-17)11-13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
| Standard InChI Key | VQFQXTGNWGCRED-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 |
Introduction
3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is an organic compound belonging to the class of tetrazole derivatives. It features a tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom, which is a versatile moiety in organic chemistry. This compound is used as a building block for synthesizing more complex molecules due to its unique chemical structure.
Synthetic Routes
The synthesis of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves two main steps:
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Formation of the Tetrazole Ring: This can be achieved by cyclizing nitriles with sodium azide under acidic conditions. For example, 4-methoxybenzonitrile can be reacted with sodium azide in the presence of hydrochloric acid to form the tetrazole derivative.
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Amidation Reaction: The tetrazole derivative is then subjected to an amidation reaction with 4-methylphenylamine. This step often involves activating the carboxyl group of the tetrazole derivative using coupling reagents like EDC and HOBt.
Chemistry
This compound serves as a valuable building block in organic synthesis due to its tetrazole ring, which can participate in various chemical reactions. It is useful for developing new materials and catalysts.
Biology and Medicine
In biological research, tetrazole derivatives are studied for their potential bioactive properties, including antimicrobial, antifungal, and anti-inflammatory activities. In medicine, these compounds are explored for their pharmacological activities, such as treating hypertension, cancer, and infectious diseases.
Industry
The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers, coatings, and other materials with desirable properties.
Mechanism of Action
The mechanism of action involves interactions with molecular targets like enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity, potentially exerting therapeutic effects.
Data Table: Comparison of Related Tetrazole Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | Not specified | Not specified | 483993-01-7 |
| N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | C18H19N5O | 337.4 g/mol | 483993-95-9 |
| 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | C19H21N5O4 | 383.41 g/mol | 483995-04-6 |
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